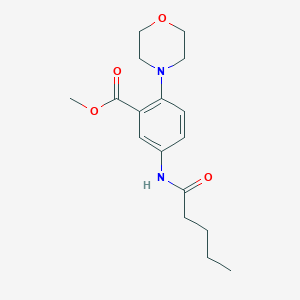![molecular formula C22H20ClNO B12484298 3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one](/img/structure/B12484298.png)
3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a phenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves the reaction of 4-chloroaniline with 4-methylbenzaldehyde and acetophenone. The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.
4-Chloroacetophenone: Contains the chlorophenyl group and a ketone but lacks the additional aromatic rings.
4-Methylacetophenone: Similar in having the methylphenyl group and a ketone but without the chlorophenyl group.
Uniqueness
3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to its combination of three aromatic rings and the specific arrangement of functional groups
Propiedades
Fórmula molecular |
C22H20ClNO |
|---|---|
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
3-(4-chloroanilino)-1-(4-methylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C22H20ClNO/c1-16-7-9-18(10-8-16)22(25)15-21(17-5-3-2-4-6-17)24-20-13-11-19(23)12-14-20/h2-14,21,24H,15H2,1H3 |
Clave InChI |
KNQZEYUMWPBJHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12484227.png)
![1-(biphenyl-4-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B12484232.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B12484240.png)
![2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B12484241.png)
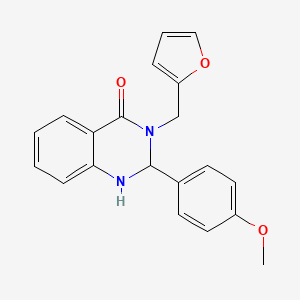

![2,2'-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol](/img/structure/B12484259.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12484267.png)
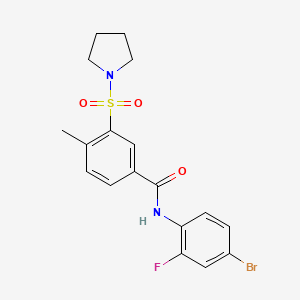
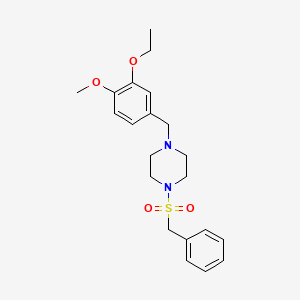
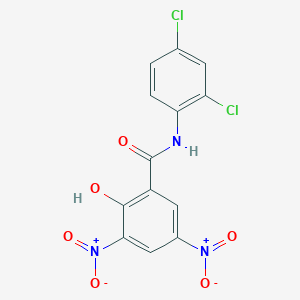
![N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12484315.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12484322.png)
